2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione
Description
The compound 2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione is a polycyclic heterocyclic molecule featuring a fused pyranochromene-dione core with a 4-chlorophenyl substituent and a methyl group. The compound’s complexity arises from its fused ring system and substituent effects, which influence its physicochemical and biological behavior.
Properties
Molecular Formula |
C22H17ClO4 |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-8-methyl-3,11-dioxatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2(7),8,13(17)-tetraene-6,12-dione |
InChI |
InChI=1S/C22H17ClO4/c1-11-9-18-20(14-3-2-4-15(14)22(25)27-18)21-19(11)16(24)10-17(26-21)12-5-7-13(23)8-6-12/h5-9,17H,2-4,10H2,1H3 |
InChI Key |
XLLRTUMTGDONEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C4=C1C(=O)CC(O4)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of resorcinol with 3-chloropropanoic acid to form an intermediate chroman-4-one derivative. This intermediate undergoes further reactions, including Claisen rearrangement and cyclization, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and scalable purification techniques. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Halogenation, nitration, and other substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include various substituted pyranochromenes, quinones, and dihydro derivatives, each with distinct chemical and biological properties .
Scientific Research Applications
2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antibacterial and antioxidant properties.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-5-methyl-10,11-dihydro-2H-cyclopenta[c]pyrano[2,3-f]chromene-4,8(3H,9H)-dione involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in disease processes. Molecular docking studies have shown that similar compounds can selectively bind to the colchicine binding site of tubulin, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound likely enhances lipophilicity and electron-withdrawing effects compared to methoxy or bromothiophene substituents in analogs. This may influence bioavailability and receptor binding .
- Synthesis: The target compound’s synthesis likely involves cyclocondensation and oxidation steps, as seen in related pyrano-chromenes and cyclopentaquinolines . MnO₂-mediated oxidation (used in cyclopentaquinoline derivatives) could stabilize the dione system .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
